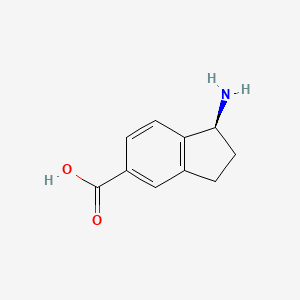

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

Description

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 903630-36-4) is a chiral bicyclic amino acid derivative with a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . Its structure comprises an indene scaffold fused with a carboxylic acid group at position 5 and an amino group at position 1, with (S)-configuration. This compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and chiral ligands .

Properties

IUPAC Name |

(1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBHHXHSPRMSQS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form an amine oxide.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the indene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

Amine Oxides: Resulting from the oxidation of the amino group.

Alcohols: Resulting from the reduction of the carboxylic acid group.

Substituted Indenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: is compared with other similar compounds, highlighting its uniqueness:

Indole Derivatives: Similar in structure but differing in the presence of the indole ring.

Indene Derivatives: Other indene derivatives may lack the amino or carboxylic acid groups.

Amino Acids: While structurally different, amino acids share functional groups such as amino and carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

5-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 61346-48-3)

- Structure: Amino group at position 5, carboxylic acid at position 1.

- Molecular Formula : C₁₀H₁₁N₂O (MW: 177.20 g/mol) .

- Reported purity >95% in synthesis studies, with applications in peptide mimetics .

3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride (CAS: 2445785-27-1)

Enantiomeric and Stereochemical Variants

(R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

- Structure : Enantiomer of the target compound.

- Synthesis : Similar to (S)-isomer but with (R)-configuration starting materials .

- Key Differences :

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2103399-35-3)

Functional Group Modifications

2,3-Dihydro-1H-indene-5-carboxylic acid ethyl ester (CAS: 105640-11-7)

- Structure: Ester derivative (ethyl group replaces amino).

- Molecular Formula : C₁₂H₁₄O₂ (MW: 190.24 g/mol) .

- Key Differences :

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 952511-65-8)

Hydroxylated and Substituted Derivatives

6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 74475-27-7)

Comparative Data Table

Biological Activity

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid, a chiral compound with the molecular formula C11H13NO2, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound features an indene core with an amino group and a carboxylic acid functional group, which are critical for its biological interactions. The stereochemistry of the compound significantly influences its activity, with the (S)-enantiomer displaying distinct biological properties compared to its (R)-counterpart.

Biological Activities

Research indicates that (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid exhibits several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially providing neuroprotection in various models of neurodegenerative diseases.

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, showing activity against certain bacterial strains.

- Anticancer Activity : Recent studies have explored its role in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been shown to suppress colony formation in pancreatic cancer cells through the inhibition of specific signaling pathways .

The biological effects of (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid are mediated through its ability to interact with various molecular targets:

- Receptor Binding : The amino and carboxylic acid groups facilitate binding to neurotransmitter receptors and other proteins involved in signal transduction pathways .

- Enzyme Modulation : The compound may modulate enzyme activity, influencing biochemical pathways associated with inflammation and cell growth .

Neuroprotection in Animal Models

A study investigated the neuroprotective effects of (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid in a mouse model of Alzheimer's disease. The results showed a significant reduction in neuroinflammation and improved cognitive function compared to control groups. These findings suggest potential therapeutic applications for neurodegenerative conditions.

Anticancer Efficacy

In a series of experiments involving pancreatic cancer cell lines, derivatives of (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid demonstrated potent inhibitory effects on DDR1 signaling pathways. One derivative exhibited an IC50 value of 14.9 nM against DDR1 and significantly suppressed collagen-induced epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique features of structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Notable Activity |

|---|---|---|---|

| (S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid | N/A | C11H13NO2 | Neuroprotective, antimicrobial, anticancer |

| (R)-1-Aminoindane | 13168-67-7 | C9H11N | Differing biological activity |

| 2,3-Dihydro-1H-indene-5-carboxylic acid | 65898-38-6 | C10H10O2 | Used in organic synthesis |

This comparison highlights the unique profile of (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid among its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.